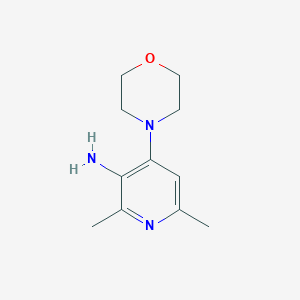

2,6-Dimethyl-4-morpholin-4-ylpyridin-3-amine

Description

2,6-Dimethyl-4-morpholin-4-ylpyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with methyl groups at positions 2 and 6, a morpholine ring at position 4, and an amine group at position 3. This compound is of interest in medicinal and coordination chemistry due to its structural features, though specific applications require further exploration .

Properties

IUPAC Name |

2,6-dimethyl-4-morpholin-4-ylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8-7-10(11(12)9(2)13-8)14-3-5-15-6-4-14/h7H,3-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGGIKLZZILDGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)N)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-morpholin-4-ylpyridin-3-amine typically involves the reaction of 2,6-dimethylpyridine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-morpholin-4-ylpyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2,6-Dimethyl-4-morpholin-4-ylpyridin-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-morpholin-4-ylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogues

Research Implications and Gaps

- Comparative studies with pyridazine analogues could reveal selectivity for specific metal ions .

- Crystallography : SHELX software () is widely used for small-molecule refinement. Structural studies of these compounds could clarify hydrogen-bonding patterns and crystal packing efficiency .

- Biological Activity: Fluorinated and dimethylamino-substituted analogues () may offer insights into structure-activity relationships for drug design.

Biological Activity

2,6-Dimethyl-4-morpholin-4-ylpyridin-3-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its structural attributes and biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including pharmacology and biochemistry.

The synthesis of 2,6-Dimethyl-4-morpholin-4-ylpyridin-3-amine typically involves the reaction of 2,6-dimethylpyridine with morpholine under basic conditions, often using sodium hydride as a base in a solvent like dimethylformamide (DMF) at elevated temperatures. The compound features a pyridine ring substituted with two methyl groups and a morpholine ring, which enhances its reactivity and biological properties.

The biological activity of 2,6-Dimethyl-4-morpholin-4-ylpyridin-3-amine is attributed to its ability to interact with various molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The specific interactions depend on the biological context in which the compound is studied.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In studies evaluating its efficacy against gram-positive bacteria and mycobacterial strains, it demonstrated significant antibacterial activity comparable to established antibiotics . For instance, derivatives of similar compounds have shown submicromolar activity against Staphylococcus aureus and methicillin-resistant strains (MRSA) .

Table 1: Antimicrobial Activity of 2,6-Dimethyl-4-morpholin-4-ylpyridin-3-amine

| Target Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Submicromolar | |

| Methicillin-resistant S. aureus | Significant | |

| Mycobacterium smegmatis | Moderate |

Cytotoxicity

The cytotoxic profile of 2,6-Dimethyl-4-morpholin-4-ylpyridin-3-amine has been assessed in various cancer cell lines. Preliminary studies suggest that it can induce apoptosis in cancer cells while maintaining low toxicity levels in primary mammalian cells. This selectivity is crucial for developing therapeutic agents that minimize side effects .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 15.0 | |

| K562 | 10.5 | |

| PC3 | 8.0 |

Structure-Activity Relationship (SAR)

The presence of both methyl groups and the morpholine ring contributes to the unique biological properties of 2,6-Dimethyl-4-morpholin-4-ylpyridin-3-amine. Structural modifications can significantly influence its pharmacological profile. For example, variations in substituents on the pyridine ring can enhance or diminish its binding affinity to biological targets.

Case Studies

Recent studies have focused on optimizing derivatives of similar compounds to enhance their biological activities. For instance, modifications leading to increased lipophilicity have been correlated with improved antimicrobial efficacy . Additionally, the exploration of different reaction conditions during synthesis has yielded compounds with enhanced selectivity and potency against specific targets.

Q & A

Basic Research Question

- 1H NMR : Confirms substitution patterns (e.g., δ 2.36–2.50 ppm for methyl groups; δ 3.60–3.80 ppm for morpholine protons) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 222.2) .

- IR spectroscopy : Identifies NH stretches (~3350 cm⁻¹) and morpholine C-O-C bonds (~1120 cm⁻¹) .

Advanced tip : Use 2D NMR (e.g., HSQC) to resolve overlapping signals in complex derivatives .

How do substituents on the pyridine ring affect physicochemical properties?

Basic Research Question

- Methyl groups : Enhance lipophilicity (logP increases by ~0.5 per methyl), impacting solubility and membrane permeability .

- Morpholine moiety : Improves water solubility via hydrogen bonding but reduces thermal stability (decomposition above 200°C) .

Methodological validation : Compare logP values using reverse-phase HPLC or shake-flask assays .

How can Design of Experiments (DoE) optimize reaction conditions for derivatives?

Advanced Research Question

- Variables : Catalyst loading (5–15 mol%), temperature (60–120°C), and solvent (DMF vs. toluene).

- Response surface modeling : Identifies optimal Pd(OAc)₂ (10 mol%) and Xantphos (12 mol%) for >80% yield in aryl amination .

Case study : A Central Composite Design reduced side-product formation by 40% in analogous pyrimidine syntheses .

How can computational methods predict reactivity or stability of derivatives?

Advanced Research Question

- DFT calculations : Assess electron density distribution to predict sites for electrophilic substitution (e.g., C4 vs. C5 on pyridine) .

- Molecular dynamics (MD) : Simulate solvent interactions to optimize solubility (e.g., morpholine’s role in aqueous stability) .

Validation : Compare computed vs. experimental NMR shifts (RMSD < 0.2 ppm) .

How to resolve contradictions in spectral data for structurally similar analogs?

Advanced Research Question

Common issues :

- Tautomerism : Aromatic amine protons (δ 9.56 ppm) may shift due to keto-enol equilibria .

- Impurities : Residual DMF (δ 2.75–2.92 ppm) mimics methyl signals; use deuterated solvents and HSQC for clarity .

Solution : Employ high-resolution MS (HRMS) to distinguish isobaric species (e.g., [M+Na]+ vs. [M+K]+) .

What strategies guide structure-activity relationship (SAR) studies for drug discovery?

Advanced Research Question

- Core modifications : Replace morpholine with piperazine to enhance binding to kinase targets .

- Substituent effects : Introduce electron-withdrawing groups (e.g., Cl) at C2 to improve metabolic stability .

Validation : Test in vitro CYP450 inhibition assays and microsomal stability models .

How to address poor aqueous solubility in pharmacological applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.